4-(3-溴苯基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

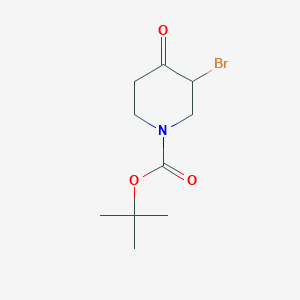

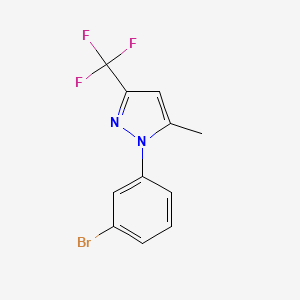

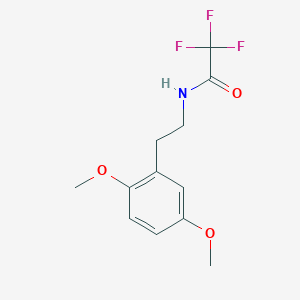

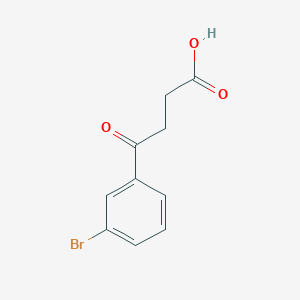

4-(3-Bromophenyl)-4-oxobutanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry and biology. It is a derivative of 4-oxobutanoic acid with a bromophenyl group at the 4-position, which can serve as a key starting material for the synthesis of various heterocyclic compounds with expected antibacterial activities .

Synthesis Analysis

The synthesis of 4-(3-Bromophenyl)-4-oxobutanoic acid and its derivatives has been explored in several studies. One approach involves the use of a copper-catalyzed cross-coupling reaction to synthesize a surfactant containing a benzene ring, which is a derivative of 4-(3-Bromophenyl)-4-oxobutanoic acid . Another study describes the use of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, as a precursor for the preparation of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, under Aza–Michael addition conditions .

Molecular Structure Analysis

The molecular structure of derivatives of 4-(3-Bromophenyl)-4-oxobutanoic acid has been characterized using various spectroscopic techniques. For instance, the structure of a surfactant derivative was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS, and its purity was checked by HPLC . In another study, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell in the P-1 space group .

Chemical Reactions Analysis

The reactivity of 4-oxobutanoic acid derivatives has been investigated, particularly in oxidation reactions. A study on the kinetics and mechanism of the oxidation of substituted 4-oxobutanoic acids by N-bromophthalimide in aqueous acetic acid medium showed that the reaction is second-order and the rate increases linearly with [H+], indicating the formation of a hypobromous acidium ion as the reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Bromophenyl)-4-oxobutanoic acid derivatives have been studied extensively. The surfactant derivative forms unusual large-diameter premicellar aggregation below the critical micelle concentration (CMC), as shown by dynamic light scattering and atomic force microscopy . The thermal stability and melting point of a semi-organic nonlinear optical crystal derived from a related compound were determined to be stable up to 130 °C with a melting point of 163 °C . Additionally, the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of another derivative were reported, providing insights into the charge transfer and stability of the molecule .

科学研究应用

1. Biological Activities of Pyrazoline Derivative

- Application Summary : A newly synthesized pyrazoline derivative, which includes a 4-bromophenyl group, has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .

- Methods of Application : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes : The study is the first novel research to investigate these potentials .

2. Synthesis of Borinic Acid Derivatives

- Application Summary : Borinic acids, including those with a bromophenyl group, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes : The paper reviews the recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .

3. Suzuki–Miyaura Coupling

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It’s used in the synthesis of various organic compounds, including those containing a bromophenyl group .

- Methods of Application : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction involves oxidative addition and transmetalation .

- Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .

4. Electrophilic Aromatic Substitution

- Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry, involving the substitution of a substituent (such as a bromophenyl group) on an aromatic ring .

- Methods of Application : The reaction involves the attack on the carbon atoms of the aromatic ring .

- Results or Outcomes : The outcome of the reaction is the formation of a new compound with the substituent attached to the aromatic ring .

5. Palladium Catalyzed Suzuki-Miyaura Cross-Couplings

- Application Summary : The Suzuki-Miyaura cross-coupling reaction is a widely used method for the construction of carbon-carbon bonds . It’s used in the synthesis of various organic compounds, including those containing a bromophenyl group .

- Methods of Application : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction involves oxidative addition and transmetalation .

- Results or Outcomes : The reaction is used for the construction of carbon-carbon bonds .

6. Biological Activities of Pyrazoline Derivatives

- Application Summary : Pyrazolines and their derivatives, including those with a bromophenyl group, have been studied for their biological and pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

- Methods of Application : The study involved the synthesis of a new pyrazoline derivative and testing its effects on various biological systems .

- Results or Outcomes : The study found that the newly synthesized pyrazoline derivative had significant biological activity .

属性

IUPAC Name |

4-(3-bromophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSZUNULHZOJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427281 |

Source

|

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-4-oxobutanoic acid | |

CAS RN |

62903-13-3 |

Source

|

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。